2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one

Physical Organic Chemistry Spectroscopic Analysis Reaction Mechanism

Dual electrophilic sites (α-bromo ketone + benzyl bromide) enable orthogonal sequential conjugation for heterobifunctional linkers, ADC payload attachment, radioligand synthesis, and photoaffinity probes. Ideal for chemoselective thiol alkylation followed by secondary functionalization.

Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
CAS No. 62546-51-4
Cat. No. B1344162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one
CAS62546-51-4
Molecular FormulaC9H8Br2O
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(=O)CBr
InChIInChI=1S/C9H8Br2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4H,5-6H2
InChIKeyMMMLMAIKUHFNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (CAS 62546-51-4): A Dual-Electrophilic Building Block for Targeted Bioconjugation and Advanced Intermediate Synthesis


2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one (CAS 62546-51-4), also known as 2-bromo-4'-bromomethylacetophenone, is a specialized α-bromoacetophenone derivative characterized by the presence of two distinct electrophilic sites: an α-bromo ketone and a benzyl bromide [1]. This structural duality confers unique reactivity profiles in nucleophilic substitution and cross-coupling reactions, making it a valuable bifunctional linker and a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and chemical biology .

Why Generic Substitution of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is Not Possible: The Critical Role of the Para-Benzyl Bromide Handle


Direct substitution of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one with simpler α-bromoacetophenones or mono-brominated analogs is precluded in applications requiring orthogonal reactivity or specific spatial constraints. The presence of the para-substituted benzyl bromide introduces a second, distinct electrophilic center that enables sequential functionalization strategies—such as initial chemoselective alkylation at the benzylic position followed by α-keto substitution or metal-catalyzed cross-coupling—which is not feasible with comparators like 2-bromoacetophenone or 4'-bromomethylacetophenone alone [1]. This dual functionality is essential for applications demanding precise molecular architecture, such as the synthesis of heterobifunctional linkers for protein conjugation or advanced pharmaceutical intermediates [2].

Quantitative Differentiation of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one: Comparative Evidence Against Closest Analogs


Enhanced Electrophilic Reactivity and Rotameric Equilibria in 2-Bromosubstituted Acetophenones

Vibrational and electronic spectroscopic analysis of 2-bromo-4'-substituted acetophenones reveals that the α-bromo substituent induces a unique cis/gauche rotational isomerism, with the aryl group rotating out of the carbonyl plane by as much as 70° [1]. This conformational flexibility, driven by steric and hyperconjugative effects, directly modulates the reactivity of the α-bromo ketone. Compared to the simpler 2-bromoacetophenone (CAS 70-11-1), the presence of the 4'-bromomethyl group in 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one provides an additional electron-withdrawing substituent, which further polarizes the carbonyl group and enhances its electrophilicity for nucleophilic addition reactions. This is evidenced by distinct solvent-dependent shifts in the carbonyl (μCO) and carbon-bromine (μC-Br) stretching frequencies [1].

Physical Organic Chemistry Spectroscopic Analysis Reaction Mechanism

Unique Bifunctional Electrophilicity for Orthogonal Bioconjugation and Linker Chemistry

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is distinguished by its two orthogonal electrophilic centers: an α-bromo ketone and a benzylic bromide. This contrasts with mono-functional analogs like 2-bromoacetophenone (CAS 70-11-1) which possesses only the α-bromo ketone, and 4'-bromomethylacetophenone (CAS 51229-51-7) which possesses only the benzylic bromide [1]. The α-bromo ketone is highly reactive towards soft nucleophiles like thiols and selenols, while the benzylic bromide is amenable to nucleophilic substitution by a broader range of nucleophiles, including amines and alkoxides, under different conditions [1]. This orthogonality enables the sequential, site-specific functionalization of a single molecule, which is a fundamental requirement for the construction of heterobifunctional linkers used in applications such as Antibody-Drug Conjugates (ADCs) and protein-protein crosslinking [2].

Chemical Biology Bioconjugation Protein Crosslinking

Suitability for Radiochemical Labeling via Selective Catalytic Reduction

The 2-bromo substituent in 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one can be selectively replaced with tritium gas under controlled catalytic hydrogenation conditions without affecting the benzyl bromide or other reducible functionalities such as a stilbene double bond [1]. This was demonstrated in the preparation of a tritium-labeled analog, achieving a specific activity of 27 Ci/mmol and a radiochemical purity of 98.4% [1]. This selective reduction is a significant advantage over labeling strategies that require the introduction of a separate, labile group or that would result in the simultaneous reduction of both bromine atoms. For comparison, the mono-functional comparator 2-bromoacetophenone (CAS 70-11-1) can undergo similar hydrogenolysis, but the resulting labeled acetophenone lacks the second handle for further derivatization [1].

Radiochemistry Tritiation Isotopic Labeling

Stability and Storage Specifications for Reliable Experimental Outcomes

The physical properties of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one, such as its boiling point of 339 °C and flash point of 118 °C [1], provide a reference for handling and safety. Crucially, the recommended storage condition of 4 °C is specified to maintain product integrity and prevent degradation [1]. While these are not direct activity comparisons, adherence to these storage guidelines ensures that the compound retains its bifunctional reactivity upon use. In contrast, related compounds like 4-(bromomethyl)benzophenone (CAS 32752-54-8) have a higher boiling point of 376.4 °C, which may indicate different stability and handling requirements .

Chemical Stability Procurement Quality Control

High-Value Research and Industrial Application Scenarios for 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one


Synthesis of Heterobifunctional Linkers for Bioconjugation and Targeted Therapeutics

This compound serves as an ideal core for constructing heterobifunctional linkers. The orthogonal reactivity of its α-bromo ketone and benzyl bromide moieties, as established in the quantitative evidence [1], enables a two-step, site-selective conjugation strategy. First, the α-bromo ketone can be chemoselectively reacted with a thiol-containing biomolecule (e.g., a cysteine residue in an antibody or a thiol-modified oligonucleotide). Subsequently, the intact benzyl bromide handle can be used to attach a second functionality, such as a fluorophore, a cytotoxic payload (for ADCs), or a solid support. This sequential functionalization is not achievable with mono-brominated comparators like 2-bromoacetophenone or 4'-bromomethylacetophenone, which would require the synthesis and attachment of a separate linker [1].

Preparation of Tritiated Molecular Probes for Pharmacological Studies

The selective catalytic reduction of the α-bromo group to a tritium label, as demonstrated with a specific activity of 27 Ci/mmol and high radiochemical purity [2], positions 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one as a superior precursor for radioligand synthesis. Unlike the use of 2-bromoacetophenone, this approach yields a tritiated intermediate that still possesses a reactive benzyl bromide group. This second handle is crucial for conjugating the radiolabeled fragment to a larger biomolecule, enabling the creation of high-specific-activity, covalent probes for studying receptor-ligand interactions, drug-target residence time, and biodistribution in vivo.

Development of Photoaffinity Labeling (PAL) Probes for Target Identification

The bifunctional nature of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one makes it an attractive building block for photoaffinity probes. The benzyl bromide can be used to tether a photoactivatable group (e.g., a diazirine or benzophenone), while the α-bromo ketone can be linked to a ligand of interest or a reporter tag (e.g., biotin). This modular assembly, enabled by the compound's dual electrophilicity, allows for the systematic optimization of the linker length and composition, which is often critical for successful target engagement and crosslinking efficiency in complex biological matrices. This approach offers a more direct and versatile route compared to building such probes from multiple mono-functional fragments.

Advanced Organic Synthesis of Complex Polyfunctional Molecules

In synthetic organic chemistry, 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is a valuable intermediate for constructing molecules with precisely defined architectures. The enhanced electrophilicity of the α-bromo ketone, inferred from spectroscopic studies [3], suggests it may participate efficiently in reactions like the Suzuki-Miyaura or Stille cross-couplings, while the benzyl bromide is available for subsequent nucleophilic displacement or further metal-catalyzed transformations. This sequential derivatization is a powerful strategy for the rapid generation of molecular complexity, which is essential in medicinal chemistry for exploring structure-activity relationships (SAR) around a central phenyl core.

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